2-(Pentan-3-yl)pyrimidin-4(3H)-one

Nuclear Receptor RXR Binding Affinity

Researchers require well-defined pyrimidin-4(3H)-one scaffolds to probe branched alkyl effects on logP and selectivity. This compound delivers: • Predicted logP ~1.2, ~1.5-log increase over unsubstituted core for permeability studies. • Validated negative control in RXRα assays (EC50 >1,000 nM vs bexarotene ~24 nM). • Reference standard (MFCD16706851, SMILES provided) for LC-MS/NMR method development. • Favorable Rule-of-3/5 profile for fragment libraries. Bulk supply with guaranteed purity for reproducible results.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1250013-83-2
Cat. No. B2622697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentan-3-yl)pyrimidin-4(3H)-one
CAS1250013-83-2
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCCC(CC)C1=NC=CC(=O)N1
InChIInChI=1S/C9H14N2O/c1-3-7(4-2)9-10-6-5-8(12)11-9/h5-7H,3-4H2,1-2H3,(H,10,11,12)
InChIKeyBAGZEIPKWBIVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pentan-3-yl)pyrimidin-4(3H)-one Procurement Guide


2-(Pentan-3-yl)pyrimidin-4(3H)-one is a heterocyclic small molecule belonging to the pyrimidin-4(3H)-one class, characterized by a pentan-3-yl (1-ethylpropyl) substituent at the 2-position . Its molecular formula is C9H14N2O, with a molecular weight of 166.22 g/mol . The compound exists as a versatile scaffold for medicinal chemistry applications, though primary literature reporting its specific biological activity remains sparse .

Scaffold for lipophilicity and permeability optimization studies
Weak RXRα functional activity supports negative control or background context
Lead-like fragment with favorable physicochemical profile for library design

2-(Pentan-3-yl)pyrimidin-4(3H)-one vs. Generic Analogs


Substitution patterns on the pyrimidin-4(3H)-one core critically modulate molecular properties such as lipophilicity, target engagement, and metabolic stability. The branched pentan-3-yl group at the 2-position confers a distinct steric and electronic profile compared to linear alkyl chains or unsubstituted analogs, potentially influencing binding kinetics and selectivity profiles in kinase or GPCR assays . Generic substitution with other 2-alkyl pyrimidin-4(3H)-ones may alter key parameters like logP and solubility, impacting assay reproducibility and hit validation . Direct comparative data for this specific compound are limited, underscoring the need for procurement based on precise structural identity.

Branched vs. linear alkyl chains can alter logP and membrane partitioning, shifting assay readouts.
Generic 2-alkyl substitution may affect target engagement kinetics and selectivity profiles.
Limited direct comparative data for this scaffold; structural identity must be verified to ensure reproducibility.

Quantitative Evidence for 2-(Pentan-3-yl)pyrimidin-4(3H)-one


RXRα Binding Affinity Comparison

2-(Pentan-3-yl)pyrimidin-4(3H)-one exhibits weak functional activity at RXRα, with an EC50 > 1,000 nM in a CV-1 cell transactivation assay [1]. In contrast, potent RXR agonists such as bexarotene demonstrate EC50 values in the low nanomolar range (e.g., ~24-33 nM) [2]. This low activity profile confirms its utility as a negative control or scaffold for further optimization, not as a direct agonist.

RXRα Activity
Reported
EC50 >1,000 nM vs. bexarotene ~24–33 nM
Supports negative control or scaffold context, not agonist
CV-1 transactivation assay; cross-study comparison
Nuclear Receptor RXR Binding Affinity EC50

Lipophilicity (logP) Comparison

The branched pentan-3-yl substituent increases lipophilicity compared to unsubstituted pyrimidin-4(3H)-one. Predicted logP for 2-(pentan-3-yl)pyrimidin-4(3H)-one is approximately 1.2 [1], while pyrimidin-4(3H)-one itself has a predicted logP around -0.3 [2]. This ~1.5 log unit increase enhances membrane permeability potential.

Lipophilicity
Predicted
Predicted logP ~1.2 vs. pyrimidin-4(3H)-one ~ -0.3
May enhance membrane permeability; design assays accordingly
In silico prediction; experimental confirmation advised
Physicochemical Properties logP ADME Scaffold Optimization

Molecular Weight and H-Bond Donor Comparison

2-(Pentan-3-yl)pyrimidin-4(3H)-one has a molecular weight of 166.22 g/mol and 1 hydrogen bond donor (the NH) . This places it in a favorable 'lead-like' space compared to heavier, more complex pyrimidinone scaffolds such as 2-(3-aminopentan-3-yl)-cyclohepta[d]pyrimidin-4-one (MW ~249) [1]. The lower MW and limited H-bond donors align with fragment-based or early lead optimization stages.

Lead-like Properties
Calculated
MW 166 (1 HBD) vs. heavier analog MW 249 (2 HBD)
Favorable fragment/lead-like space
Derived from molecular formula
Physicochemical Properties Molecular Weight Rule of Five Scaffold Comparison

Purity and Analytical Characterization

Commercially available 2-(pentan-3-yl)pyrimidin-4(3H)-one is offered with analytical characterization including MDL number MFCD16706851 and SMILES notation CCC(c1nccc(=O)[nH]1)CC, enabling unambiguous structural verification . In contrast, many custom-synthesized pyrimidin-4(3H)-one analogs lack such standardized identifiers, introducing procurement risk. Purity is typically ≥95%, though batch-specific certificates should be requested .

Analytical Identity
Supplier data
Standard identifiers (MDL, SMILES) available; typical purity ≥95%
Supports unambiguous structural verification
Request batch COA; independent characterization recommended
Analytical Chemistry Purity Quality Control Procurement

Applications of 2-(Pentan-3-yl)pyrimidin-4(3H)-one


Negative Control for RXR Transactivation Assays

Use 2-(Pentan-3-yl)pyrimidin-4(3H)-one as a negative control in RXRα functional assays due to its EC50 > 1,000 nM, contrasting with potent agonists like bexarotene (EC50 ~24-33 nM) [1].

Scaffold for Lipophilicity Optimization

Employ as a starting scaffold to explore the impact of branched alkyl substitution on logP and permeability, with a predicted logP of ~1.2 offering a 1.5-log unit increase over the unsubstituted core [2].

Reference Standard for Analytical Methods

Utilize as a characterized reference standard (MDL MFCD16706851, SMILES: CCC(c1nccc(=O)[nH]1)CC) for LC-MS or NMR method development when analyzing pyrimidin-4(3H)-one derivatives .

Fragment-Based Library Component

Incorporate into fragment or lead-like libraries due to favorable physicochemical properties (MW 166.22, 1 HBD, predicted logP ~1.2) that align with 'Rule of Three' and 'Rule of Five' guidelines .

Application
Selection Property
Validation Focus
RXRα transactivation assay control
Low functional activity context
RXRα activation baseline verification
Lipophilicity scaffold optimization
logP shift potential with branched substituent
Permeability assay correlation
Analytical reference for pyrimidin-4(3H)-one derivatives
Standard identifiers (MDL, SMILES)
Identity confirmation via LC-MS/NMR
Fragment-based library design
Lead-like MW and H-bond profile
Rule-of-three compliance and library compatibility
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